
N-oxalyl-D-tyrosine derivative 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-oxalyl-D-tyrosine derivative 9 is a small molecule inhibitor that has been studied for its potential to inhibit specific enzymes, particularly those involved in histone demethylation. This compound is a derivative of D-tyrosine and has shown promise in various scientific research applications, particularly in the field of epigenetics and cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-oxalyl-D-tyrosine derivative 9 involves the reaction of D-tyrosine with oxalyl chloride under controlled conditions. The reaction typically takes place in an anhydrous solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at low temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-oxalyl-D-tyrosine derivative 9 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, which can replace the oxalyl group under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the tyrosine moiety.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the oxalyl group to form corresponding alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the tyrosine moiety .
Aplicaciones Científicas De Investigación
N-oxalyl-D-tyrosine derivative 9 has been extensively studied for its role as an inhibitor of histone demethylases, particularly the JMJD2 subfamily. These enzymes are involved in the removal of methyl groups from histone proteins, which play a crucial role in regulating gene expression .
In addition to its role in epigenetics, this compound has been investigated for its potential in treating other diseases such as leukemia, prostate cancer, and squamous cell carcinoma . Its ability to selectively inhibit specific enzymes makes it a valuable tool in biochemical research and drug development .
Mecanismo De Acción
N-oxalyl-D-tyrosine derivative 9 exerts its effects by binding to the active site of histone demethylases, particularly those in the JMJD2 subfamily . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting the demethylation process. The compound’s structure allows it to fit into the enzyme’s active site, blocking the access of other molecules and effectively shutting down the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
N-oxalylglycine: Another potent inhibitor of histone demethylases, but with a different structure and slightly different enzyme selectivity.
N-oxalyl-D-cysteine: Similar in structure but with a cysteine moiety instead of tyrosine, showing different inhibitory properties.
Uniqueness
N-oxalyl-D-tyrosine derivative 9 is unique due to its specific inhibition of the JMJD2 subfamily of histone demethylases. Its structure allows for selective binding, making it a valuable tool for studying the role of these enzymes in various biological processes and diseases .
Propiedades
Fórmula molecular |
C17H15NO8S |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
3-[4-(benzenesulfonyloxy)phenyl]-2-(oxaloamino)propanoic acid |
InChI |
InChI=1S/C17H15NO8S/c19-15(17(22)23)18-14(16(20)21)10-11-6-8-12(9-7-11)26-27(24,25)13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19)(H,20,21)(H,22,23) |
Clave InChI |
DNGSYQKIFPNAEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



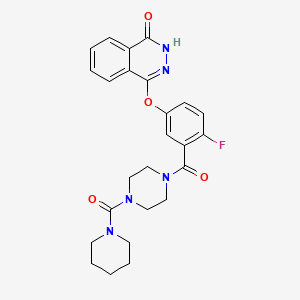
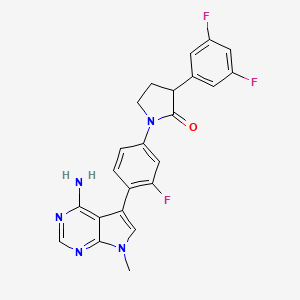
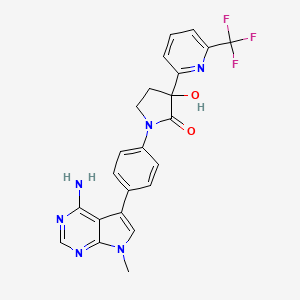


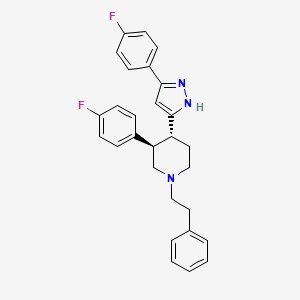
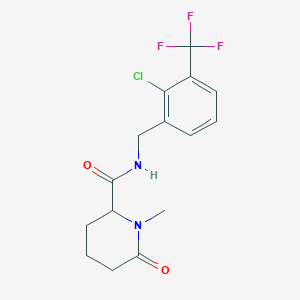


![6-Amino-2-[[4-amino-1-[2-(2-amino-3-hydroxypropanoyl)hydrazinyl]-1,4-dioxobutan-2-yl]carbamoylamino]hexanoic acid](/img/structure/B10833849.png)
![(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833861.png)
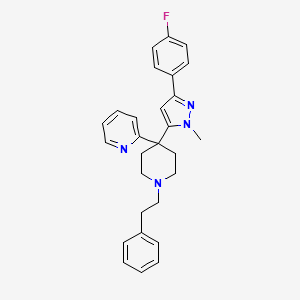
![3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile](/img/structure/B10833877.png)
